molecular formula C23H24ClN3O2 B2359382 5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate CAS No. 514183-89-2

5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate

Cat. No.: B2359382
CAS No.: 514183-89-2
M. Wt: 409.91
InChI Key: VWAYSLFFDUWQNO-UHFFFAOYSA-N
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Description

5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate is a synthetic organic compound provided for research purposes. This molecule is built around a quinoline core, a scaffold recognized for its diverse biological activities and prevalence in medicinal chemistry . The structure is functionalized with a 4-methylpiperazine moiety, a common feature in pharmacologically active compounds that can influence solubility and biological interactions . Research Applications and Value: The primary research value of this compound lies in its structural similarity to well-characterized bioactive molecules. The 4-aminoquinoline structural core, to which this compound is related, is a privileged scaffold in drug discovery . It has been extensively investigated in derivatives exhibiting a range of pharmacological profiles, including antimalarial, anticancer, and anti-HIV activities . Specifically, analogs featuring the 7-chloro-quinoline structure linked to a piperazine ring have been studied as potential VEGFR-2 kinase inhibitors , a key target in anticancer research . Furthermore, compounds with this core have been explored as sirtuin inhibitors and acetylcholinesterase inhibitors , indicating its utility in neurodegenerative disease research and chemical biology . This product is intended for research use only and is not for diagnostic, therapeutic, or veterinary use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

[5-chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-yl] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-16-5-7-17(8-6-16)23(28)29-22-18(15-27-12-10-26(2)11-13-27)14-20(24)19-4-3-9-25-21(19)22/h3-9,14H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAYSLFFDUWQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C3C(=C(C=C2CN4CCN(CC4)C)Cl)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula of 5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate is C18H21ClN3O2, with a molecular weight of 348.83 g/mol. The compound features a quinoline core substituted with a chloromethyl group and a piperazine moiety, which contributes to its solubility and biological activity.

Synthesis

The synthesis typically involves the reaction of 5-chloro-8-hydroxyquinoline with 4-methylpiperazine in the presence of a suitable base and an organic solvent under reflux conditions. The product is purified through recrystallization or chromatography to achieve high purity.

Antimicrobial Activity

5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 200 to 400 μg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it inhibits the growth of several cancer cell lines, including pancreatic cancer cells (BxPC-3 and Panc-1). The IC50 values for these cell lines were reported to be as low as 0.051 µM, suggesting strong antiproliferative effects . Mechanistic studies suggest that the compound may act through DNA intercalation, disrupting cellular processes essential for cancer cell survival .

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes critical for bacterial survival and proliferation. For example, it has shown strong inhibitory activity against urease and acetylcholinesterase, which are involved in metabolic processes within bacteria . This enzyme inhibition contributes to its overall antimicrobial effectiveness.

The biological activity of 5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate is attributed to its ability to chelate metal ions, disrupting essential metal-dependent processes in microorganisms. Additionally, it may interact with DNA and proteins within cells, leading to inhibition of cellular functions and growth .

Case Studies

  • Antibacterial Screening : A study conducted on synthesized derivatives of quinoline compounds revealed that those containing the piperazine moiety exhibited enhanced antibacterial activity compared to their counterparts without this substitution. The study utilized the agar well diffusion method to assess efficacy against Escherichia coli and Staphylococcus aureus, confirming the compound's potential as an antibacterial agent .
  • Cytotoxicity Assay : In another study assessing cytotoxicity using MTT assays on various cancer cell lines, the compound displayed promising results with significant reductions in cell viability at low concentrations, underscoring its potential as an anticancer therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antimicrobial agent. Research indicates it exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that compounds with similar structures demonstrated promising inhibition zones, suggesting their potential as therapeutic agents against resistant bacterial strains .

Cancer Research

Research is ongoing to explore the compound's role in cancer treatment. Its ability to interact with specific biological targets may inhibit tumor growth and proliferation.

Mechanism of Action:
The compound may exert its effects by chelating metal ions essential for cellular functions or by interacting with DNA and proteins involved in cell cycle regulation. This mechanism underlines its potential as an anticancer agent.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand due to its ability to form complexes with transition metals. These complexes can exhibit unique electronic properties, enhancing their applicability in catalysis and materials science.

Table: Comparison of Ligands

LigandMetal Complexes FormedApplication Areas
5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoateCu(II), Ni(II)Catalysis, Material Science
5-Chloro-7-(morpholinomethyl)quinolin-8-olCo(II), Zn(II)Antimicrobial Agents
7-(trifluoromethyl)-8-hydroxyquinolineFe(III)Photocatalysis

Antimicrobial Studies

The compound has shown significant activity against various microorganisms:

Table: Antimicrobial Efficacy

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Mycobacterium smegmatis166.25
Pseudomonas aeruginosa1412.5
Candida albicans1510

These findings highlight the compound's potential as a lead candidate for further development in antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogs:

Compound Core Structure Position 7 Substituent Position 8 Substituent Molecular Weight (g/mol) XLogP3 Key Properties Reference
5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate Quinoline 4-Methylpiperazinylmethyl 4-Methylbenzoate ~457.9 (estimated) ~4.2 High lipophilicity; potential prodrug (ester hydrolysis to 8-hydroxyquinoline) Inferred
5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol (5c) Quinoline 4-Methylpiperazinylmethyl Hydroxyl 321.8 2.1 Lower logP; higher polarity; bioactive form (possible metabolite of target)
5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol Quinoline 4-Phenylpiperazinylmethyl Hydroxyl 353.8 3.9 Increased bulkiness; higher logP due to phenyl group; reduced solubility
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline (2-phenyl) Piperazine-linked 4-benzoate Methyl ester 483.9 3.8 Extended conjugation; enhanced rigidity; moderate yield (50-70%)
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) Benzoate ester (non-quinoline) Isoxazole-phenethyl chain Ethyl ester 369.4 3.5 Non-quinoline core; different pharmacophore; lower molecular weight

Key Comparisons

Replacement of the 4-methylpiperazine with a 4-phenylpiperazine (as in ) raises logP to 3.9, indicating that bulkier aromatic groups enhance lipophilicity but may compromise solubility .

Synthetic Accessibility

  • Analogs like C1–C7 () were synthesized via piperazine-mediated coupling, yielding 35–85% isolated products. The target compound likely follows similar protocols, though esterification steps may require optimized conditions (e.g., DCC/DMAP catalysis) .
  • The hydroxyl precursor (5c) was obtained in 35–85% yield, suggesting that additional esterification steps for the target compound might lower overall yield unless streamlined .

Biological Implications The 8-hydroxyquinoline (5c) is a known pharmacophore for metal chelation and antimicrobial activity. Esterification in the target compound could serve as a prodrug strategy, with hydrolysis in vivo releasing the active hydroxyl form . Piperazine modifications influence receptor binding; for example, 4-methylpiperazine may enhance solubility and CNS penetration compared to phenylpiperazine derivatives .

Thermal and Physicochemical Stability

  • Analogs in exhibit melting points ranging from 104°C to 243°C, correlating with crystallinity and purity. The target compound’s ester group may lower its melting point compared to hydroxylated analogs due to reduced hydrogen bonding .

Preparation Methods

Synthesis of 5-Chloro-7-(chloromethyl)quinolin-8-ol

The quinoline backbone is typically constructed via cyclization reactions. For instance, 3-methoxy-4-hydroxybenzoic acid has been utilized as a starting material in analogous syntheses, undergoing esterification, nitration, and cyclization to yield substituted quinolines. Chlorination at position 5 is achieved using POCl₃ or SOCl₂, while position 7 is functionalized with a chloromethyl group via Friedel-Crafts alkylation.

Representative Reaction Conditions :

Step Reagents/Conditions Yield Source
Cyclization H₂SO₄, 110°C, 4h 68%
Chlorination (C5) POCl₃, reflux, 6h 85%
Chloromethylation (C7) CH₂O, HCl, ZnCl₂, 50°C, 3h 72%

Introduction of the 4-Methylpiperazine Group

The 4-methylpiperazinylmethyl group is introduced via nucleophilic substitution or reductive amination. 7-Chloro-4-(piperazin-1-yl)quinoline derivatives have been synthesized using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloroethane, achieving yields up to 75%. For the target compound, 5-chloro-7-(chloromethyl)quinolin-8-ol reacts with 4-methylpiperazine under basic conditions.

Optimized Protocol :

  • Reactants : 5-Chloro-7-(chloromethyl)quinolin-8-ol (1 eq), 4-methylpiperazine (1.2 eq)
  • Solvent : Acetonitrile
  • Base : K₂CO₃ (1.5 eq)
  • Conditions : 80°C, 1h
  • Yield : 76.3%

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the piperazine nucleophile displaces the chloride. Excess base ensures deprotonation of the piperazine, enhancing reactivity.

Esterification of the 8-Hydroxy Group

The final step involves esterification of 5-chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol with 4-methylbenzoyl chloride. Steglich esterification (DCC/DMAP) or acid chloride activation are common methods.

Experimental Procedure :

  • Reactants : Quinolin-8-ol derivative (1 eq), 4-methylbenzoyl chloride (1.1 eq)
  • Solvent : Dichloromethane
  • Catalyst : Triethylamine (1.5 eq)
  • Conditions : Room temperature, 12h
  • Yield : 82% (reported for analogous esters)

Purification : The crude product is purified via silica gel chromatography (CHCl₃/MeOH, 20:1).

Comparative Analysis of Synthetic Routes

Two primary routes have been explored for the target compound:

Route A: Sequential Functionalization

  • Quinoline synthesis → Chlorination → Piperazine incorporation → Esterification.
  • Total Yield : 42% (0.68 × 0.85 × 0.763 × 0.82).

Route B: Convergent Synthesis

  • Pre-functionalized quinoline (commercially available) → One-pot piperazine and ester incorporation.
  • Advantages : Reduced steps, higher throughput.
  • Total Yield : 50% (patent data).

Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 8.80 (d, J = 5.0 Hz, H-2), 8.50 (s, H-4'), 3.30 (s, 8H, piperazine).
  • ¹³C NMR : 172.9 ppm (ester carbonyl).
  • HRMS : m/z 465.1542 [M+H]⁺ (calculated for C₂₄H₂₅ClN₃O₂).

Purity Assessment : HPLC analysis shows >99% purity under optimized conditions.

Industrial-Scale Considerations

Patent WO2015198249A1 highlights critical advancements for commercial viability:

  • Solvent Selection : Acetonitrile and DMSO enable high-temperature reactions without byproducts.
  • Crystallization : Ethanol/water mixtures yield crystalline product with >99.5% purity.
  • Cost Reduction : Use of potassium tert-butoxide instead of palladium catalysts lowers expenses.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Ester hydrolysis under acidic conditions.
    • Solution : Neutral pH during workup.
  • Low Amination Efficiency :

    • Issue : Steric hindrance at C7.
    • Solution : Ultrasonic irradiation improves reagent diffusion.

Q & A

Q. What are the standard synthetic pathways for 5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinoline core with a chlorinated substituent at position 5 (e.g., via Friedländer or Gould-Jacobs reactions).
  • Step 2 : Introduction of the 4-methylpiperazine moiety at position 7 using formaldehyde-mediated Mannich reactions (e.g., reacting 8-hydroxyquinoline derivatives with 4-methylpiperazine and formaldehyde) .
  • Step 3 : Esterification at position 8 with 4-methylbenzoyl chloride under basic conditions.
    Purification often employs column chromatography (silica gel, eluents: dichloromethane/methanol gradients) and recrystallization from ethanol or ethyl acetate .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., quinoline aromatic protons at δ 7.8–8.5 ppm, piperazine methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z ~466.2 for C23_{23}H23_{23}ClN3_3O2_2) .
  • Melting Point Analysis : Determines purity (e.g., mp >250°C for similar quinoline derivatives) .

Advanced Research Questions

Q. How do structural modifications at the piperazine or benzoate moieties influence biological activity?

  • Piperazine Modifications : Replacing 4-methylpiperazine with fluorophenyl-piperazine (e.g., 4-(4-fluorophenyl)piperazin-1-yl) enhances enzyme inhibition (e.g., kinase IC50_{50} values reduced by 30–50%) due to increased lipophilicity and target binding .
  • Benzoate Substituents : Electron-withdrawing groups (e.g., Cl, CF3_3) at the 4-methylbenzoate position improve metabolic stability but may reduce solubility, requiring formulation optimization .

Q. What in vitro models are suitable for evaluating its antimicrobial or anticancer potential?

  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution (MIC range: 2–16 µg/mL for related quinoline derivatives) .
  • Anticancer Screens : Cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7, A549) with IC50_{50} values compared to controls (e.g., doxorubicin). Mechanistic follow-ups include apoptosis assays (Annexin V/PI staining) and cell cycle analysis .

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

  • Case Study : Discrepancies in kinase vs. protease inhibition (e.g., conflicting IC50_{50} values in kinase assays vs. caspase-3 activation ):
    • Methodological Adjustments : Use isoform-specific inhibitors or CRISPR-edited cell lines to isolate target effects.
    • Structural Analysis : Molecular docking (e.g., AutoDock Vina) to compare binding affinities for kinase ATP pockets vs. protease active sites .

Q. What strategies optimize bioavailability for in vivo studies?

  • Prodrug Design : Convert the 4-methylbenzoate ester to a carboxylic acid prodrug (e.g., ethyl ester hydrolysis in vivo) to enhance solubility .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma half-life (e.g., t1/2_{1/2} increased from 2 to 8 hours in rodent models) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Purity (HPLC)
5-Chloro-8-hydroxyquinolineChlorination75>98%
7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-olMannich Reaction6095%
Final Esterification ProductBenzoylation8599%
Data derived from

Q. Table 2. Comparative Biological Activity of Analogues

Compound ModificationIC50_{50} (Kinase, nM)MIC (S. aureus, µg/mL)
4-Methylpiperazine (Parent)120 ± 158 ± 2
4-Fluorophenylpiperazine65 ± 84 ± 1
4-Trifluoromethylbenzoate140 ± 2016 ± 3
Data compiled from

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